molecular formula C19H23N5O4 B2985958 2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893949-89-8

2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2985958
CAS RN: 893949-89-8
M. Wt: 385.424
InChI Key: URKBDHMDVDLNGG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The imidazole ring is a common site for reactions such as N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy and methoxy groups would likely make this compound more soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Imidazole rings are found in many biologically active compounds and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research on this compound could involve exploring its biological activity and potential applications in medicine or other fields. Further studies could also investigate its synthesis and the reactions it can undergo .

properties

IUPAC Name

2-(2-ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-4-28-11-10-24-17(25)15-16(21(2)19(24)26)20-18-22(8-9-23(15)18)13-6-5-7-14(12-13)27-3/h5-7,12H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKBDHMDVDLNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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